molecular formula C22H18BrNO3S B4023178 3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B4023178
M. Wt: 456.4 g/mol
InChI Key: YVKLRNVFGGCNSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thieno[3,2-b]indoles, which share a core structural similarity with the target compound, has been achieved using efficient transition-metal-free strategies. One method involves the Fiesselmann synthesis of methyl 5-(hetero)aryl-3-hydroxythiophene-2-carboxylates from 2-bromo-3-(hetero)arylacrylates and methyl thioglycolate, followed by Fischer indolization to form the targeted structures (Irgashev, Rusinov, & Steparuk, 2018).

Molecular Structure Analysis

The molecular structure of N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones, closely related to the compound , has been elucidated through spectroscopic characterization and X-ray crystallography, revealing distinct patterns of supramolecular assembly (Becerra et al., 2020).

Chemical Reactions and Properties

The compound under discussion may undergo various chemical reactions characteristic of its functional groups. For instance, the presence of a bromo-thienyl moiety suggests potential reactivity in cross-coupling reactions. Synthesis involving NBS-promoted reactions between bromo-indoles and disulfides has been demonstrated, which could be relevant to modifications of the compound's structure (Zhao-chan, 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, of structurally similar compounds have been studied, providing insight into how the compound of interest might behave under different conditions. The analysis of 5-bromo-3-[(3,4,5-trimethoxy-phenyl) thio]-1H-indole, for example, offers clues to its physical characteristics (Zhao-chan, 2013).

Chemical Properties Analysis

The chemical properties of the target compound can be inferred from related molecules. For example, the synthesis and reactivity of 3-hydroxy-indolin-2-one analogs provide valuable information on potential anti-HIV-1 agents, indicating possible biological activity and chemical reactivity of the compound (Chander et al., 2018).

properties

IUPAC Name

3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrNO3S/c23-20-11-10-19(28-20)18(25)14-22(27)16-8-4-5-9-17(16)24(21(22)26)13-12-15-6-2-1-3-7-15/h1-11,27H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKLRNVFGGCNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(S4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

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